N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazinesThe unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols. This reaction can be carried out under reflux conditions in ethanol, with a catalytic amount of piperidine . The reaction yields the desired triazolothiadiazine derivative, which can be purified by recrystallization from ethanol or other suitable solvents .
Chemical Reactions Analysis
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound has been studied for its enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors.
Industrial Applications: It can be used as a synthetic intermediate in the production of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can be compared with other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the positioning of the triazole and thiadiazine rings.
Properties
Molecular Formula |
C17H15N5OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C17H15N5OS/c1-23-14-9-5-8-13(10-14)18-15-11-24-17-20-19-16(22(17)21-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
PPKWUMSUZCZIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2CSC3=NN=C(N3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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